molecular formula C10H10O4 B1267892 2-(2-Carboxyethyl)benzoic acid CAS No. 776-79-4

2-(2-Carboxyethyl)benzoic acid

Cat. No. B1267892
CAS RN: 776-79-4
M. Wt: 194.18 g/mol
InChI Key: VEEXBQLWMFMATJ-UHFFFAOYSA-N
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Patent
US07468371B2

Procedure details

A mixture of 2-(2-carboxyethyl)benzoic acid (1.0 g, 5.15 mmol), sodium chloride (320 mg, 5.41 mmol) and aluminum chloride (3.43 g, 25.75 mmol) was heated to about 160° C. for about 2 hours. The mixture was cooled with an acetone/dry ice bath and a mixture of ice and water was slowly added, followed by concentrated hydrochloric acid (AMOUNT). The mixture was filtered and the obtained solid was purified by flash chromatography on silica gel using dichloromethane/methanol (50:1) as eluent. The product was further recrystallized from methanol to provide the desired product. MS (ESI): m/z 175 (M−H)−.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
320 mg
Type
reactant
Reaction Step One
Quantity
3.43 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([CH2:4][CH2:5][C:6]1[CH:14]=[CH:13][CH:12]=[CH:11][C:7]=1[C:8]([OH:10])=[O:9])([OH:3])=O.[Cl-].[Na+].[Cl-].[Al+3].[Cl-].[Cl-].Cl>O>[O:3]=[C:1]1[C:14]2[CH:13]=[CH:12][CH:11]=[C:7]([C:8]([OH:10])=[O:9])[C:6]=2[CH2:5][CH2:4]1 |f:1.2,3.4.5.6|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(=O)(O)CCC1=C(C(=O)O)C=CC=C1
Name
Quantity
320 mg
Type
reactant
Smiles
[Cl-].[Na+]
Name
Quantity
3.43 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled with an acetone/dry ice bath
ADDITION
Type
ADDITION
Details
was slowly added
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the obtained solid was purified by flash chromatography on silica gel
CUSTOM
Type
CUSTOM
Details
The product was further recrystallized from methanol

Outcomes

Product
Name
Type
product
Smiles
O=C1CCC=2C(=CC=CC12)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.